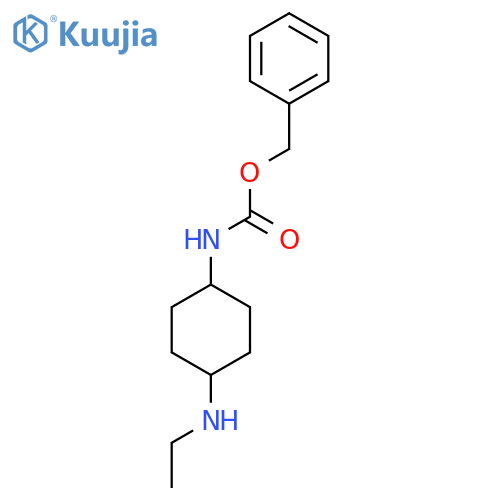

Cas no 1353982-17-8 ((4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester)

1353982-17-8 structure

商品名:(4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester

CAS番号:1353982-17-8

MF:C16H24N2O2

メガワット:276.373964309692

CID:2155179

(4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester 化学的及び物理的性質

名前と識別子

-

- (4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester

- Benzyl (4-(ethylamino)cyclohexyl)carbamate

- (1R,4R)- (4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester

- AM94512

- AM102092

- (4-ethylaminocyclohexyl)carbamic acid benzyl ester

- (1R,4R)-(4-ethylaminocyclohexyl)carbamic acid benzyl ester

- (1R,4R)-(4-ethylamino-cyclohexyl)-carbamic acid benzyl ester

-

- インチ: 1S/C16H24N2O2/c1-2-17-14-8-10-15(11-9-14)18-16(19)20-12-13-6-4-3-5-7-13/h3-7,14-15,17H,2,8-12H2,1H3,(H,18,19)

- InChIKey: QQQFIZSDSWBYDH-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C(NC1CCC(CC1)NCC)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 282

- トポロジー分子極性表面積: 50.4

(4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 087686-1g |

4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester |

1353982-17-8 | 1g |

£945.00 | 2022-03-01 |

(4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester 関連文献

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

1353982-17-8 ((4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester) 関連製品

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 947320-08-3(Methyl 4-isopropylpicolinate)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量